3,N(4)-propanodeoxycytidine 5/'-monophosphate
3,N(4)-propanodeoxycytidine 5/'-monophosphate
Brand Name:
Vulcanchem
CAS No.:
121730-59-4
VCID:
VC0056465
InChI:
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1
SMILES:
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N
Molecular Formula:
C12H20N3O7P
Molecular Weight:
349.28 g/mol
3,N(4)-propanodeoxycytidine 5/'-monophosphate
CAS No.: 121730-59-4
Main Products
VCID: VC0056465
Molecular Formula: C12H20N3O7P
Molecular Weight: 349.28 g/mol
CAS No. | 121730-59-4 |
---|---|
Product Name | 3,N(4)-propanodeoxycytidine 5/'-monophosphate |
Molecular Formula | C12H20N3O7P |
Molecular Weight | 349.28 g/mol |
IUPAC Name | [(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
Standard InChIKey | JQERILIWSYYMHJ-BCGUWXCSSA-N |
Isomeric SMILES | C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
SMILES | C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Canonical SMILES | C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Synonyms | 3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
PubChem Compound | 129488 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume